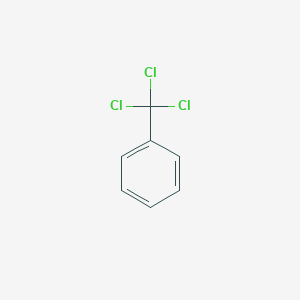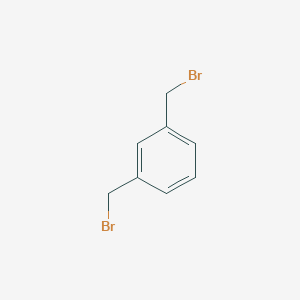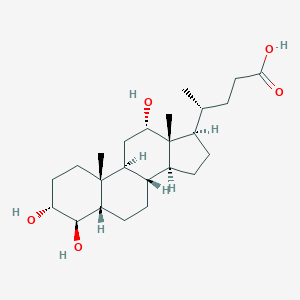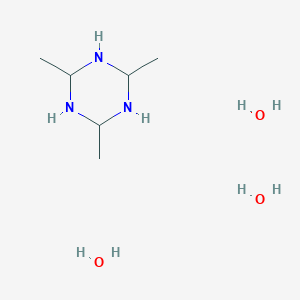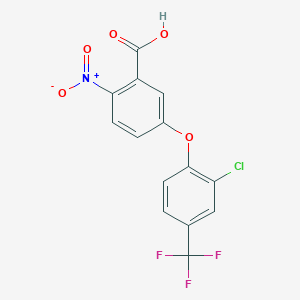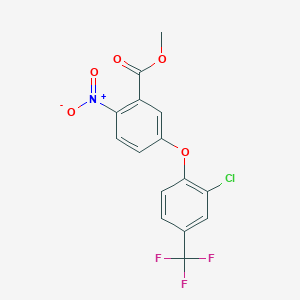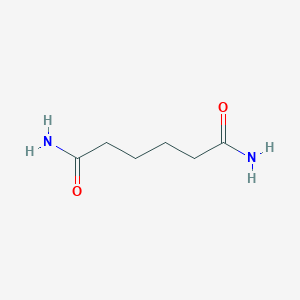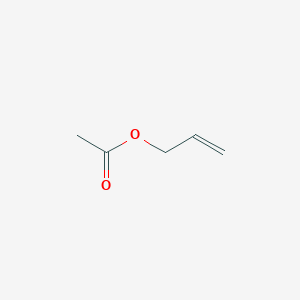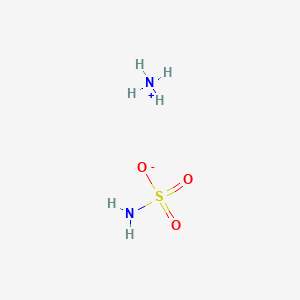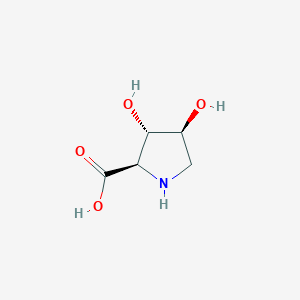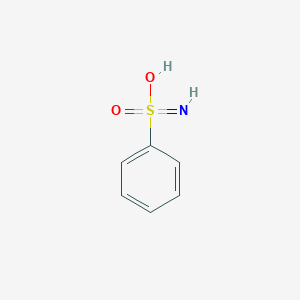
Benzolsulfonamid
Übersicht
Beschreibung
Benzenesulfonamide is an organic compound with the molecular formula C₆H₇NO₂S. It is a sulfonamide derivative where a sulfonamide group is attached to a benzene ring. This compound is known for its applications in various fields, including medicinal chemistry, due to its ability to inhibit certain enzymes and its role as a building block in the synthesis of more complex molecules .
Wissenschaftliche Forschungsanwendungen
Benzolsulfonamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es dient als Vorstufe bei der Synthese komplexerer organischer Moleküle und als Reagenz in verschiedenen chemischen Reaktionen.
Biologie: Es wird beim Studium der Enzyminhibition verwendet, insbesondere von Carboanhydrase-Inhibitoren, die für das Verständnis von Stoffwechselprozessen wichtig sind.
Medizin: Derivate von this compound werden hinsichtlich ihres Potenzials als Antikrebs-, antimikrobielle und antivirale Mittel untersucht. .
Industrie: Es wird bei der Produktion von Farbstoffen, Agrochemikalien und anderen Industriechemikalien verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet hauptsächlich die Hemmung von Enzymen. Zum Beispiel hemmt es Carboanhydrase, indem es an das aktive Zentrum des Enzyms bindet und so die Umwandlung von Kohlendioxid in Bicarbonat verhindert. Diese Hemmung wirkt sich auf verschiedene physiologische Prozesse aus, einschließlich Atmung und Säure-Basen-Gleichgewicht .
Ähnliche Verbindungen:
Sulfanilamid: Ein weiteres Sulfonamid mit ähnlichen enzymhemmenden Eigenschaften.
Methansulfonamid: Ein einfacheres Sulfonamid mit unterschiedlicher Reaktivität.
Toluolsulfonamid: Ein Derivat mit einer Methylgruppe am Benzolring, das sich auf seine chemischen Eigenschaften auswirkt.
Einzigartigkeit: this compound ist aufgrund seiner spezifischen Struktur einzigartig, die es ihm ermöglicht, mit einer Vielzahl von biologischen Zielstrukturen zu interagieren. Seine Fähigkeit, stabile Derivate zu bilden, macht es zu einer vielseitigen Verbindung sowohl in der Forschung als auch in industriellen Anwendungen .
Wirkmechanismus
Target of Action
Benzenesulfonamide primarily targets the Carbonic Anhydrase IX (CA IX) enzyme . This enzyme is overexpressed in many solid tumors and plays a significant role in tumor cell proliferation and hypoxia . In addition, benzenesulfonamide analogs have been identified as inhibitors of the Tropomyosin receptor kinase A (TrkA) , a receptor tyrosine kinase that has emerged as a potential target for glioblastoma treatment .
Mode of Action
Benzenesulfonamide interacts with its targets by inhibiting their activity. For instance, it inhibits the activity of the CA IX enzyme, thereby disrupting the metabolism of tumor cells . This inhibition leads to changes in gene expression, causing uncontrolled cell proliferation and consequently tumor hypoxia . Similarly, benzenesulfonamide analogs inhibit the TrkA kinase, thereby disrupting the downstream signaling pathway .
Biochemical Pathways
The inhibition of CA IX by benzenesulfonamide affects the anaerobic glycolysis pathway in tumor cells . This disruption leads to significant modifications in pH, which in turn affects the proliferation of tumor cells . On the other hand, the inhibition of TrkA disrupts the downstream signaling pathway, which is crucial for the survival and proliferation of glioblastoma cells .
Pharmacokinetics
The pharmacokinetics of benzenesulfonamide derivatives have been studied in murine models . These compounds show >99% binding to plasma proteins . The pharmacokinetic/pharmacodynamic (PK/PD) relationship of these compounds has been established, with the strongest correlation observed between perforin inhibition in vivo and the time that total plasma concentrations remained above a certain threshold .
Result of Action
The inhibition of CA IX and TrkA by benzenesulfonamide leads to significant anti-proliferative activity against certain cancer cell lines . For instance, certain benzenesulfonamide derivatives have shown significant inhibitory effects against both triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7) . Moreover, some derivatives have been able to induce apoptosis in MDA-MB-231 cells .
Biochemische Analyse
Biochemical Properties
Benzenesulfonamide has been found to interact with various enzymes and proteins, notably carbonic anhydrase IX (CA IX) . This interaction is significant as CA IX is overexpressed in many solid tumors .
Cellular Effects
Benzenesulfonamide derivatives have shown significant inhibitory effects against cancer cell lines . They influence cell function by causing changes in gene expression, leading to uncontrolled cell proliferation and tumor hypoxia .
Molecular Mechanism
The molecular mechanism of action of Benzenesulfonamide involves its binding interactions with biomolecules, particularly CA IX . It inhibits CA IX, leading to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzenesulfonamide on cellular function have been observed over time .
Dosage Effects in Animal Models
The effects of Benzenesulfonamide vary with different dosages in animal models . High doses may have toxic or adverse effects, while lower doses may exhibit threshold effects .
Metabolic Pathways
Benzenesulfonamide is involved in metabolic pathways, interacting with enzymes such as CA IX . Its effects on metabolic flux or metabolite levels are areas of active investigation .
Transport and Distribution
The transport and distribution of Benzenesulfonamide within cells and tissues are complex processes that involve various transporters and binding proteins .
Subcellular Localization
The subcellular localization of Benzenesulfonamide and its effects on activity or function are areas of active investigation . It may involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Benzolsulfonamid kann durch verschiedene Verfahren synthetisiert werden. Ein üblicher Ansatz beinhaltet die Reaktion von Benzolsulfonylchlorid mit Ammoniak oder einem Amin. Die Reaktion verläuft typischerweise wie folgt: [ \text{C}6\text{H}_5\text{SO}_2\text{Cl} + \text{NH}_3 \rightarrow \text{C}_6\text{H}_5\text{SO}_2\text{NH}_2 + \text{HCl} ] Diese Reaktion wird in der Regel in Gegenwart einer Base wie Pyridin durchgeführt, um die gebildete Salzsäure zu neutralisieren {_svg_2}.
Industrielle Produktionsmethoden: In industriellen Umgebungen wird this compound im größeren Maßstab unter Verwendung ähnlicher Methoden, aber mit optimierten Bedingungen hergestellt, um Ausbeute und Reinheit zu erhöhen. Der Einsatz von kontinuierlichen Strömungsreaktoren und fortschrittlichen Reinigungstechniken gewährleistet die effiziente Produktion von hochwertigem this compound .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Benzolsulfonamid durchläuft verschiedene chemische Reaktionen, darunter:
Substitutionsreaktionen: Es kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen die Sulfonamidgruppe durch andere Nucleophile ersetzt wird.
Oxidation und Reduktion: this compound kann unter bestimmten Bedingungen oxidiert oder reduziert werden, um verschiedene Produkte zu bilden.
Kondensationsreaktionen: Es kann mit Aldehyden oder Ketonen reagieren, um Schiff'sche Basen zu bilden.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.
Reduktion: Katalytische Hydrierung oder die Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid.
Substitution: Nucleophile wie Amine oder Alkohole in Gegenwart einer Base.
Hauptprodukte, die gebildet werden:
Oxidation: Sulfonsäuren oder Sulfonate.
Reduktion: Amine oder andere reduzierte Derivate.
Substitution: Verschiedene substituierte Sulfonamide.
Vergleich Mit ähnlichen Verbindungen
Sulfanilamide: Another sulfonamide with similar enzyme inhibitory properties.
Methanesulfonamide: A simpler sulfonamide with different reactivity.
Toluenesulfonamide: A derivative with a methyl group on the benzene ring, affecting its chemical properties.
Uniqueness: Benzenesulfonamide is unique due to its specific structure that allows it to interact with a wide range of biological targets. Its ability to form stable derivatives makes it a versatile compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
98-10-2 |
|---|---|
Molekularformel |
C6H7NO2S |
Molekulargewicht |
157.19 g/mol |
IUPAC-Name |
benzenesulfonimidic acid |
InChI |
InChI=1S/C6H7NO2S/c7-10(8,9)6-4-2-1-3-5-6/h1-5H,(H2,7,8,9) |
InChI-Schlüssel |
KHBQMWCZKVMBLN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=N)(=O)O |
melting_point |
151.0 °C |
Key on ui other cas no. |
98-10-2 |
Physikalische Beschreibung |
White to cream odorless crystalline powder; [Alfa Aesar MSDS] |
Piktogramme |
Irritant |
Verwandte CAS-Nummern |
18522-93-5 (mono-hydrochloride salt) |
Synonyme |
enzenesulfonamide benzenesulfonamide monosodium salt |
Dampfdruck |
0.000894 [mmHg] |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

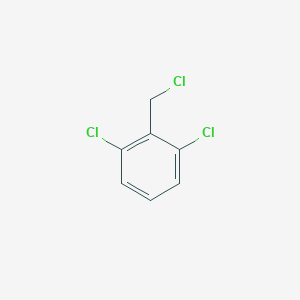
![2-Chloro-6-(trifluoromethoxy)Benzo[d]thiazole](/img/structure/B165762.png)
